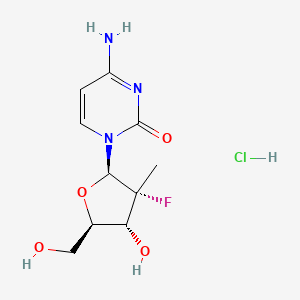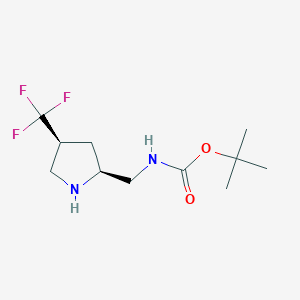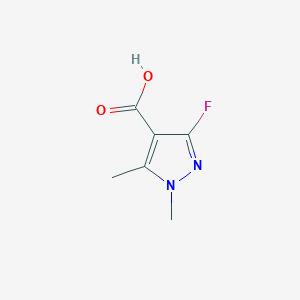![molecular formula C11H8N2O2 B12992993 [3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)
[3,3'-Bipyridine]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’-Bipyridine]-2-carboxylic acid is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is catalyzed by transition metals such as palladium or nickel and often requires the presence of a base and a ligand to facilitate the reaction .
Industrial Production Methods
Industrial production of bipyridine derivatives, including [3,3’-Bipyridine]-2-carboxylic acid, often employs similar catalytic coupling reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity. Electrochemical methods and other innovative techniques are also being explored to improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[3,3’-Bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include bipyridine N-oxides, amine derivatives, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[3,3’-Bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [3,3’-Bipyridine]-2-carboxylic acid and its derivatives often involves coordination with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, bipyridine derivatives can inhibit enzymes or interact with DNA, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide, and also forms coordination polymers.
3,4’-Bipyridine: Known for its use in pharmaceuticals, such as inamrinone and milrinone, which are used to treat heart failure.
Uniqueness
[3,3’-Bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. This makes it a valuable compound for studying the effects of different substitution patterns on the properties of bipyridine derivatives .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3-pyridin-3-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H,14,15) |
Clé InChI |
ZSRAXFFFFLUKIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B12992925.png)
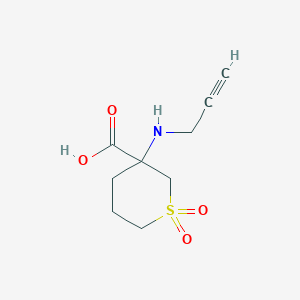

![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)
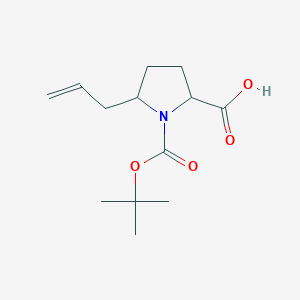

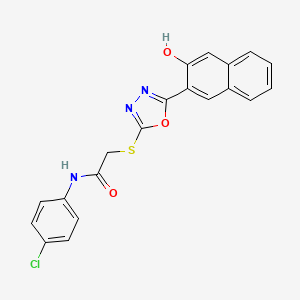

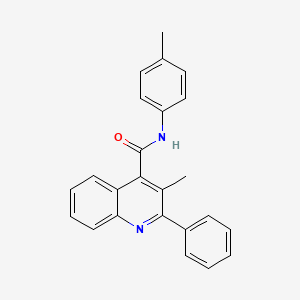
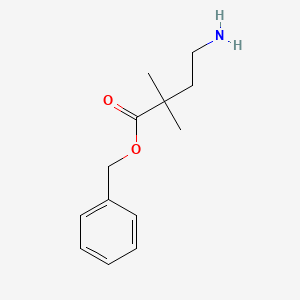
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
